![molecular formula C21H32O4 B020886 (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 24513-41-5](/img/structure/B20886.png)
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Overview
Description
This compound is related to a class of organic molecules with a hexahydronaphthalene core, often involved in complex organic syntheses and possessing unique chemical and physical properties due to their intricate structures.
Synthesis Analysis
Synthetic routes to similar compounds involve multiple steps, including the formation of oximes, reduction, and cyclization processes. For instance, the selective formation of O-methyloximes from related naphthalene derivatives has been explored, indicating the complexity and specificity required in synthesizing such compounds (Collins, Fallon, & Skene, 1994).
Molecular Structure Analysis
The molecular structure of compounds within this family often involves detailed stereochemistry and is elucidated using techniques such as X-ray crystallography, which helps establish the configuration of the complex molecules (Collins, Fallon, & Skene, 1994).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include reactions with nucleophiles under acidic or basic conditions, showcasing the reactivity and potential for structural modification of the hexahydronaphthalene core (Collins, Fallon, & Skene, 1994).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds. While specific data on this compound is not readily available, related research on hydroxy-substituted derivatives highlights the importance of structural features in determining physical characteristics (Morozova, Golikov, & Kriven’ko, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further transformation, are key to leveraging these compounds in synthetic chemistry. The ability to undergo dehydration, cyclization, and rearrangement reactions exemplifies the versatile nature of the hexahydronaphthalene framework (Morozova, Golikov, & Kriven’ko, 2008).
Scientific Research Applications
Asymmetric Synthesis Intermediary
Furthermore, it serves as a crucial intermediate in the asymmetric synthesis of bioactive molecules. Kato et al. (1992) described its role in efficiently preparing key intermediates for the asymmetric synthesis of C14-oxygenated elemanolides, including (+)-vernolepin and (–)-vernomenin, indicating its significance in the synthetic pathway of medically relevant compounds (Kato et al., 1992).
In Organic Synthesis
Adachi (1973) leveraged the compound in the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene, elucidating its utility in the construction of complex organic frameworks, which are foundational in the development of various chemical entities (Adachi, 1973).
Mechanism of Action
Target of Action
The primary target of Monomethyl kolavate is the Trypanosoma brucei GAPDH enzyme (TbGAPDH) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness. GAPDH, or glyceraldehyde-3-phosphate dehydrogenase, is a key enzyme involved in glycolysis and energy production in cells.
Mode of Action
Monomethyl kolavate acts as an inhibitor of the TbGAPDH enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the energy production and metabolic processes within the Trypanosoma brucei parasites.
Biochemical Pathways
The inhibition of the TbGAPDH enzyme by Monomethyl kolavate affects the glycolytic pathway within the Trypanosoma brucei parasites . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. By inhibiting the TbGAPDH enzyme, Monomethyl kolavate disrupts this crucial energy-producing pathway, leading to a decrease in ATP production and ultimately causing the death of the parasites.
Result of Action
The result of Monomethyl kolavate’s action is the disruption of energy production within the Trypanosoma brucei parasites, leading to their death . This makes Monomethyl kolavate a potential candidate for the development of new treatments for diseases caused by these parasites, such as African trypanosomiasis.
properties
IUPAC Name |
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSRPQULZAXRF-LIECZFJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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